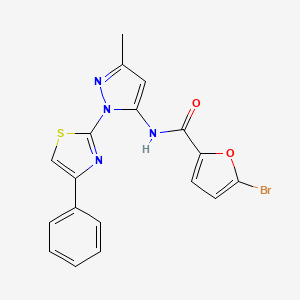

5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Description

The target compound, 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide, is a heterocyclic molecule featuring a furan carboxamide core linked to a substituted pyrazole-thiazole moiety. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amino-substituted heterocycles, as seen in analogous compounds (e.g., EDCI/HOBt-mediated amidation in ).

Properties

IUPAC Name |

5-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O2S/c1-11-9-16(21-17(24)14-7-8-15(19)25-14)23(22-11)18-20-13(10-26-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXKSHUIFVNHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.

Mode of Action

Thiazole compounds are known to interact with various biochemical targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole compounds, in general, have varying pharmacokinetic properties depending on their specific structures.

Biological Activity

5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure, combining thiazole, pyrazole, and furan moieties. Its molecular formula is , and it exhibits significant interactions with various biological targets.

Synthesis

The synthesis of 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazole and thiazole rings followed by the introduction of the furan carboxamide group. The synthetic route is crucial for ensuring the purity and yield of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and pyrazole derivatives. The compound has shown promising results against various cancer cell lines, with significant cytotoxic effects observed in vitro.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide | A431 (human epidermoid carcinoma) | < 10 | Inhibition of Bcl-2 protein |

| Other thiazole derivatives | Various | 1.61 - 1.98 | Protein kinase inhibition |

The presence of the thiazole ring is essential for enhancing cytotoxic activity, as it facilitates interactions with key protein targets involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate activity against a range of bacterial strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.25 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is attributed to its ability to interact with specific molecular targets:

- Protein Kinases : The compound inhibits various kinases involved in cancer progression.

- Bcl-2 Protein : It disrupts the anti-apoptotic function of Bcl-2, promoting apoptosis in cancer cells.

- DNA Gyrase : The compound shows binding affinity to DNA gyrase, suggesting potential as an antibacterial agent .

Study 1: Antitumor Efficacy

A study conducted on A431 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.

Study 2: Antimicrobial Screening

In another investigation, several derivatives, including our target compound, were screened against common pathogens. The results indicated that modifications to the thiazole and pyrazole rings could enhance antimicrobial efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazole have been synthesized and screened for their ability to inhibit certain cancer cell lines. The presence of the thiazole and furan groups in 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide enhances its bioactivity, potentially making it effective against various cancer types .

Quorum Sensing Inhibition

This compound has been studied for its ability to inhibit quorum sensing in Gram-negative bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibiting this process can lead to reduced virulence in pathogenic bacteria, making it a target for developing new antibacterial agents .

Anti-inflammatory Properties

The thiazole and pyrazole components have been associated with anti-inflammatory activities. Compounds similar to 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide are being explored for their potential to mitigate inflammation-related diseases, providing a pathway for therapeutic development .

Synthesis and Chemical Properties

The synthesis of 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide involves several steps, typically starting from readily available precursors. The compound can be synthesized through the condensation of appropriate thiazole and pyrazole derivatives, followed by bromination and carboxamide formation. This synthetic versatility allows for the modification of the compound to enhance its biological properties or tailor its activity for specific applications.

Material Science Applications

Polymeric Materials

The unique chemical structure of 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide makes it suitable for incorporation into polymeric materials. Its ability to interact with various polymer matrices can lead to the development of advanced materials with enhanced thermal stability and mechanical properties.

Nanotechnology

In nanotechnology, compounds like 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide can serve as functional agents in the synthesis of nanoparticles or as stabilizers in colloidal systems. Their unique interactions at the molecular level can be exploited to create novel nanomaterials with specific functionalities.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives, including those similar to 5-bromo-N-(3-methyl-1-(4-phenyltiazol-2-y)-1H-pyrazol-5-y)furan-2-carboxamide, against various cancer cell lines such as breast and lung cancer cells. The results indicated that modifications in the thiazole and furan substituents significantly affected cytotoxicity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Bacterial Inhibition

In a research project aimed at identifying new quorum sensing inhibitors, 5-bromo-N-(3-methyl-1-(4-phenyltiazol-2-y)-1H-pyrazol-5-y)furan-2-carboxamide was tested against Vibrio species. The findings demonstrated that this compound effectively reduced biofilm formation, indicating its potential as a therapeutic agent against biofilm-associated infections .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Physical Data Comparison

*Estimated based on analogs (e.g., 3d in : mp 181–183°C).

†Inferred from structural analogs in and .

Key Observations:

- ¹H-NMR Signatures : Aromatic proton clusters (δ 7.5–7.4) and pyrazole singlets (δ ~8.12) are consistent across analogs.

- IR Profiles: Carboxamide C=O stretches (~1630–1640 cm⁻¹) and bromine-related vibrations (~590 cm⁻¹) differentiate the target from cyano-containing derivatives (e.g., 3a: 2230 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds can yield substituted pyrazoles. Subsequent bromination (e.g., using NBS or Br₂ in DCM) introduces the bromo group, followed by coupling reactions (e.g., amide bond formation via EDCI/HOBt) with the furan-2-carboxamide moiety. Key intermediates include 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine and 5-bromofuran-2-carboxylic acid derivatives. Reaction optimization often requires monitoring by TLC and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1665 cm⁻¹, C-Br stretch at ~550–600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole protons at δ 6.5–8.5 ppm, aromatic thiazole protons at δ 7.2–8.1 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves 3D molecular geometry, bond angles, and intermolecular interactions (e.g., π-π stacking in thiazole-phenyl systems) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening often includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Cytotoxicity studies (MTT assay) on cancer cell lines to assess IC₅₀ values.

- Molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina with PDB structures) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Validation with higher-level DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to refine chemical shift predictions.

- Revisiting synthetic purity : Impurities (e.g., unreacted intermediates) may distort signals; repurify via recrystallization or HPLC.

- Solvent effects : Simulate NMR shifts in explicit solvent models (e.g., PCM in Gaussian) to match experimental conditions .

Q. What strategies are employed to enhance the bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance cellular uptake.

- Co-crystallization : Optimize crystal packing with co-formers (e.g., succinic acid) to increase dissolution rates .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?

- Methodological Answer :

- Systematic substitution : Modify the phenylthiazole (e.g., electron-withdrawing groups at the 4-position) or pyrazole (e.g., methyl to bulkier substituents) to assess potency changes.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the carboxamide group) using 3D-QSAR models.

- In vivo pharmacokinetics : Compare bioavailability and metabolic stability of analogs via LC-MS/MS profiling .

Q. What crystallographic techniques are critical for analyzing polymorphism or co-crystal formation in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve unit cell parameters and space group symmetry (e.g., monoclinic P2₁/c systems common for similar pyrazoles) .

- Powder XRD : Detect polymorphic forms by comparing experimental and simulated diffractograms.

- Thermal analysis (DSC/TGA) : Identify phase transitions or solvent loss events that influence crystal stability .

Q. How do researchers validate the mechanism of action (MOA) for this compound in complex biological systems?

- Methodological Answer :

- Gene expression profiling : RNA-seq or qPCR to identify downstream targets (e.g., apoptosis-related genes).

- Protein pull-down assays : Use biotinylated analogs to isolate interacting proteins for MS/MS identification.

- CRISPR/Cas9 knockout models : Confirm target dependency by assessing activity in KO cell lines .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.